molecular formula C19H18O5 B1263701 Moracin P

Moracin P

Cat. No.: B1263701
M. Wt: 326.3 g/mol
InChI Key: QFUCSEIKNTUPPA-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moracin P is a naturally occurring compound characterized as a 2-arylbenzofuran. It is isolated from the root bark of Morus alba L. (mulberry) and has been found to exhibit various biological activities, including anticancer, antioxidant, and anti-inflammatory properties .

Preparation Methods

The first total synthesis of Moracin P was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . The synthetic route involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran. After the coupling reaction, the intermediate undergoes cyclization to form the benzofuran ring .

Chemical Reactions Analysis

Moracin P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine chloride for oxidation and sodium bisulfite for quenching the reaction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]benzene-1,3-diol

InChI

InChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m1/s1

InChI Key

QFUCSEIKNTUPPA-GOSISDBHSA-N

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C

SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C

Synonyms

moracin P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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